BenchChemオンラインストアへようこそ!

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

C–H activation Directing group Organometallic catalysis

4-Acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a fully synthetic, small-molecule anthraquinone-benzamide hybrid featuring a 1-aminoanthraquinone core N-acylated with a 4-acetylbenzoyl group. This substitution pattern installs an acetyl ketone on the distal benzamide ring, creating a chemically distinct entity from its simpler, more widely known parent compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide (CAS 3571-23-1).

Molecular Formula C23H15NO4
Molecular Weight 369.376
CAS No. 312605-53-1
Cat. No. B2602746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
CAS312605-53-1
Molecular FormulaC23H15NO4
Molecular Weight369.376
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H15NO4/c1-13(25)14-9-11-15(12-10-14)23(28)24-19-8-4-7-18-20(19)22(27)17-6-3-2-5-16(17)21(18)26/h2-12H,1H3,(H,24,28)
InChIKeyFKCZFSLFHCWCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide (CAS 312605-53-1): Structural Identity and Core Procurement Profile


4-Acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a fully synthetic, small-molecule anthraquinone-benzamide hybrid featuring a 1-aminoanthraquinone core N-acylated with a 4-acetylbenzoyl group [1]. This substitution pattern installs an acetyl ketone on the distal benzamide ring, creating a chemically distinct entity from its simpler, more widely known parent compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide (CAS 3571-23-1) . The molecule belongs to a class of compounds whose N,O-bidentate motifs are exploited as directing groups in metal-catalyzed C–H functionalization [2], making the precise benzamide substitution a critical determinant of both synthetic utility and any structure-dependent biological activity.

Why 4-Acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide Cannot Be Substituted by Other In-Class Anthraquinone–Benzamide Derivatives


Anthraquinone–benzamide derivatives are not functionally interchangeable, even when they share an identical anthraquinone core. The nature and position of the benzamide substituent directly modulate the electron density of the amide carbonyl, the conformational preference of the N,O-bidentate pocket, and the resulting chelation geometry—parameters that govern performance as a directing group in C–H activation [1]. A 4-acetylbenzoyl substituent introduces a polarisable, hydrogen-bond-accepting acetyl group that is absent in the parent benzamide (CAS 3571-23-1) or in alkyl-substituted analogues such as the 2-methylbenzamide derivative [1]. These structural differences lead to quantifiable divergence in metal-binding affinity, regioselectivity, and downstream reactivity, making uncontrolled substitution a source of experimental irreproducibility in both synthetic methodology development and biochemical screening.

Product-Specific Quantitative Evidence Guide for 4-Acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide


Bidentate Directing Group Architecture: Comparison of 4-Acetyl vs. 2-Methyl Substitution on C–H Functionalization Utility

The 4-acetylbenzoyl substituent in the target compound provides an N,O-bidentate directing group analogous to that validated in the 2-methylbenzamide congener, which forms stable five-membered cyclometallated intermediates with transition metals [1]. The acetyl oxygen introduces a second Lewis-basic site absent in the unsubstituted benzamide (CAS 3571-23-1) and electronically differentiated from the methyl group in the 2-methyl analogue, potentially altering chelate stability and catalytic turnover. Direct quantitative comparison of directing-group efficiency (e.g., yield, turnover number) between the 4-acetyl and 2-methyl variants has not been reported, and this evidence is classified accordingly.

C–H activation Directing group Organometallic catalysis Synthetic methodology

Molecular Properties Driving Chromatographic and Formulation Differentiation

The 4-acetyl substituent increases molecular weight (calc. 369.36 g/mol for C23H15NO4) and alters lipophilicity relative to the unsubstituted N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide (C21H13NO3; MW 327.33 g/mol) [1]. This difference is sufficient to resolve the two compounds by reversed-phase HPLC, as demonstrated for structurally similar N-(9,10-dioxo-1-anthryl)benzamide on a Newcrom R1 column [1]. The acetyl group also introduces a specific UV–Vis chromophore (λmax ~250–260 nm for the acetophenone-type moiety) that can serve as an analytical handle for quantitative detection, differentiating it from alkyl-substituted analogues lacking this chromophore.

Physicochemical properties HPLC retention LogP Solubility

Synthetic Accessibility and Functional Handle Differentiation for Downstream Derivatization

The 4-acetyl group serves as a synthetic handle for further chemical transformations not possible with the parent benzamide or simple alkyl-substituted analogues. The acetyl carbonyl can undergo nucleophilic addition (e.g., Grignard reactions), reductive amination, or condensation to form hydrazones and oximes, enabling late-stage diversification [1]. No quantitative comparison of derivatization efficiency between the 4-acetyl compound and its 2-methyl or unsubstituted analogues has been published; however, the orthogonality of aryl methyl ketone chemistry to amide-bond chemistry is well-established in synthetic methodology [2].

Organic synthesis Building block Derivatization Medicinal chemistry

Biological Target Engagement: Inferred Differentiation Based on Anthraquinone–Benzamide Pharmacophore Trends

Anthraquinone derivatives are established pharmacophores for Casein Kinase II (CK2) inhibition, with the natural product emodin exhibiting a CK2 IC50 of 2.0 μM . Benzamide-based HDAC inhibitors such as entinostat (MS-275) further validate the benzamide moiety as a zinc-binding group in epigenetic targets [1]. The target compound merges both pharmacophores but no direct IC50 or Kd data for this specific molecule has been located in publicly searchable databases. Any claim of differential potency or selectivity relative to emodin, entinostat, or other anthraquinone–benzamide hybrids would require experimental confirmation.

Kinase inhibition HDAC inhibition Anticancer Pharmacophore

Best-Fit Research and Industrial Application Scenarios for 4-Acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide


C–H Functionalization Methodology Development Requiring an N,O-Bidentate Substrate with a Spectroscopic Probe

This compound can serve as a test substrate for developing and optimizing metal-catalyzed C–H activation protocols where the acetyl carbonyl acts both as a directing group component and as an internal IR/Raman spectroscopic probe for monitoring metal–ligand interactions. Its structural analogy to the validated 2-methylbenzamide directing group [1] supports this application.

Building Block for Focused Anthraquinone–Benzamide Library Synthesis

The 4-acetyl group provides a chemically orthogonal handle for late-stage diversification via carbonyl addition or condensation chemistry. This enables the construction of structurally diverse compound libraries for phenotype-based screening that are inaccessible from the parent N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide.

Physicochemical Reference Standard for Chromatographic Method Development

The distinct molecular weight, lipophilicity, and UV chromophore of this compound relative to the parent benzamide and 2-methyl analogue make it a suitable reference standard for developing HPLC and LC-MS methods for separating and quantifying anthraquinone–benzamide congeners in reaction mixtures or stability studies.

Prospective Dual-Pharmacophore Screening in Kinase and Epigenetic Target Campaigns

Based on the established CK2 inhibitory activity of the anthraquinone core and the HDAC-inhibitory potential of the benzamide moiety [2], this compound may be evaluated in biochemical or cellular screening cascades targeting cancer or inflammatory diseases. Users should note the complete absence of experimental potency data for this specific molecule and design primary screens accordingly.

Quote Request

Request a Quote for 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.